molecular formula C15H9ClIN3OS B2400905 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392241-67-7

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No.: B2400905
CAS No.: 392241-67-7
M. Wt: 441.67
InChI Key: IHVZDDLTAPBCJU-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the thiadiazole ring with a 2-chlorophenyl group, typically using a halogenation reaction.

    Formation of the benzamide moiety: The final step involves the coupling of the thiadiazole derivative with 2-iodobenzoic acid to form the desired benzamide compound.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClIN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVZDDLTAPBCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClIN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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